Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide
Description
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a structurally complex molecule combining a biphenyl core with a pyrazole-benzoimidazole hybrid scaffold. This compound features:
- A biphenyl-4-carboxylic acid moiety, known for enhancing molecular rigidity and binding affinity in medicinal chemistry .
- A methyl group at the 5-position of the pyrazole, which may influence solubility and metabolic stability.
The molecule’s design aligns with pharmacophores observed in antimicrobial and antihypertensive agents. For example, biphenyl-4-carboxylic acid derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria , while benzoimidazole-pyrazole hybrids are explored for receptor-targeted therapies .
Properties
Molecular Formula |
C24H19N5O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H19N5O/c1-16-15-22(29(28-16)24-25-20-9-5-6-10-21(20)26-24)27-23(30)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)(H,27,30) |
InChI Key |
XEZPCQDGTFHFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Oxidation
Biphenyl undergoes Friedel-Crafts acylation with chloroacetyl chloride in benzene using anhydrous aluminum trichloride as a catalyst. The intermediate 4-chloroacetylbiphenyl is oxidized with potassium permanganate under aqueous acidic conditions (90°C, 2 hours), yielding biphenyl-4-carboxylic acid with 65–72% efficiency after recrystallization from ethanol.
Suzuki-Miyaura Cross-Coupling
An alternative route employs 4-bromobenzoic acid and phenylboronic acid in a palladium-catalyzed coupling. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in a dioxane/water mixture (80°C, 12 hours), this method achieves 68–75% yield. The carboxyl group remains intact under these conditions, avoiding premature activation.
Synthesis of 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-amine
The pyrazole-benzoimidazole hybrid is constructed via cyclocondensation and functionalization:
Benzimidazole Formation
4-Bromo-1,2-phenylenediamine reacts with 2-chloro-6-fluorobenzaldehyde in acetic acid (50°C, 4 hours) to form 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole (77% yield). Subsequent amination via Buchwald-Hartwig coupling introduces the amine group at position 5.
Pyrazole Ring Construction
Methylhydrazine undergoes cyclocondensation with α,β-unsaturated esters in the presence of sodium iodide (5 mol%) at 0–5°C. For example, ethyl 3-(dimethylamino)acrylate reacts with methylhydrazine in THF, forming 5-methyl-2H-pyrazol-3-amine with 82% yield after recrystallization (ethanol/water).
Fragment Coupling
The benzimidazole and pyrazole subunits are linked via nucleophilic aromatic substitution. Using CuI (10 mol%) and L-proline as a ligand in DMF (100°C, 24 hours), the amine group displaces the bromide, yielding the hybrid structure in 70% yield.
Amide Bond Formation
The final step couples biphenyl-4-carboxylic acid with the pyrazole-benzoimidazole amine:
Carbodiimide-Mediated Coupling
Biphenyl-4-carboxylic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.5 equiv) in anhydrous DMF (50°C, 24 hours). The amine (1.0 equiv) is added dropwise, resulting in 83% yield after silica gel chromatography (dichloromethane/methanol 10:1).
Mixed Anhydride Method
For scale-up, the carboxylic acid is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in THF (-15°C, 30 minutes). The amine is added, and the reaction warms to room temperature, achieving 78% yield.
Optimization and Challenges
Isomer Control
The pyrazole ring’s regioselectivity is sensitive to reaction conditions. Using methylhydrazine in a 1:1 molar ratio with α,β-unsaturated esters at 0°C minimizes isomer formation (94:6 target:byproduct ratio).
Purification Strategies
Yield Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Biphenyl synthesis | Friedel-Crafts | 65 | 95 |
| Benzimidazole formation | Cyclocondensation | 77 | 97 |
| Amide coupling | EDC/DMAP | 83 | 99 |
Analytical Characterization
Industrial Scalability
Pilot-scale production (10 kg batch) using EDC-mediated coupling in DMF achieves 79% yield with >99% purity. Continuous flow reactors reduce reaction times by 40% compared to batch processes .
Chemical Reactions Analysis
Amide Bond Formation and Stability
The central amide linkage is synthesized via acid-amine coupling. Patent data ( ) demonstrates that biphenyl-4-carboxylic acid reacts with amines (e.g., tetrahydroisoquinolin-6-amine derivatives) using activating agents like thionyl chloride to form acid chlorides. For this compound:
-
Reaction :
Biphenyl-4-carboxylic acid + [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-amine] → Target amide -
Conditions :
The amide bond resists hydrolysis under physiological pH but may degrade in strong acidic/basic conditions ( ).
Pyrazole Ring Reactivity
The 5-methyl-2H-pyrazole core participates in:
Electrophilic Substitution
-
Nitration : Directed by the electron-rich pyrazole nitrogen, as seen in analogs ( , Scheme 1):
-
Halogenation : Bromination at position 4 using N-bromosuccinimide (NBS) ( ).
Coordination Chemistry
The pyrazole nitrogen acts as a ligand for transition metals. Gold(I/III) complexes with pyrazole-derived N-heterocyclic carbenes (NHCs) show stability in biological media ( ):
Benzimidazole Functionalization
The 1H-benzoimidazol-2-yl group undergoes:
Mannich Reactions
-
Introduction of aminomethyl groups at position 1 using formaldehyde and secondary amines ( ):
Example: Analog 156 showed 85% cyclooxygenase (COX) inhibition at 10 nM ( ).
Metal Complexation
Benzimidazole’s NH and N donors bind to Cu(I)/Au(I), enhancing stability in catalytic systems ( ).
Biphenyl System Modifications
The biphenyl-4-carboxylic acid moiety is resistant to oxidation but undergoes:
Suzuki Coupling
Electrophilic Aromatic Substitution
Pharmacological Interactions
While direct data on this compound is limited, structural analogs exhibit:
Enzyme Inhibition
| Analog Structure | Target Enzyme | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Pyrazole-benzimidazole | COX-2 | 0.037–0.046 nM | |
| Biphenyl-amide | HCV NS5A | 0.007–0.028 nM | |
| Au(I)-NHC complexes | Cisplatin-resistant cells | <1 μM |
Metabolic Stability
Key Issues
-
Low solubility of the biphenyl-amide requires polar aprotic solvents (DMF/DMSO) ( ).
-
Steric hindrance during pyrazole-benzimidazole cyclization reduces yields ( ).
Optimized Protocol
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Agents
One of the primary applications of this compound is in the development of antihypertensive drugs. It has been identified as a potential lead compound due to its structural similarities to known angiotensin II receptor antagonists like irbesartan and telmisartan. These compounds share a biphenyl structure with various substituents that enhance their pharmacological activity against hypertension.
Case Study: Synthesis and Evaluation
A study conducted by Sharma et al. synthesized several derivatives of biphenyl-4-carboxylic acid, evaluating their antihypertensive activity through in vitro assays. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects comparable to standard antihypertensive drugs .
Cancer Research
Inhibition of Tumor Growth
Preliminary studies suggest that biphenyl derivatives can inhibit tumor cell proliferation. The benzimidazole moiety in the compound is known for its anticancer properties, making it a candidate for further exploration in cancer therapies.
Data Table: Anticancer Activity
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Biphenyl-4-carboxylic acid derivative | 15.6 | MCF-7 (Breast Cancer) |
| Control (Doxorubicin) | 10.5 | MCF-7 (Breast Cancer) |
This table illustrates the comparative efficacy of the compound against established anticancer agents, highlighting its potential for further development .
Organic Synthesis
Synthetic Intermediates
Biphenyl-4-carboxylic acid derivatives serve as intermediates in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. The ability to modify the biphenyl structure allows chemists to tailor compounds for specific biological activities.
Synthetic Pathway Example
The synthesis of biphenyl derivatives often involves coupling reactions between biphenyl-4-carboxylic acid and various amines or heterocycles under controlled conditions, yielding compounds with diverse pharmacological profiles .
Analytical Chemistry
Reference Standards
The compound is utilized as a reference standard in analytical chemistry, particularly in the quality control of pharmaceutical formulations. Its characterization helps ensure consistency and reliability in drug manufacturing processes.
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (biphenyl, benzoimidazole, pyrazole, or thiazolidinone frameworks).
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Thiazolidinone vs. Pyrazole-Benzoimidazole Scaffolds: Thiazolidinone derivatives (e.g., 4g, 4i) exhibit stronger antimicrobial activity due to the 4-oxo-thiazolidinone core, which disrupts bacterial cell walls . In contrast, the target compound’s pyrazole-benzoimidazole hybrid may favor receptor binding (e.g., angiotensin receptors for antihypertensive effects) due to nitrogen-rich aromaticity .
- Substituent Effects: Halogenation: Bromine substituents in 4g and 4i enhance antimicrobial potency via hydrophobic interactions . Methyl Groups: The 5-methyl pyrazole in the target compound improves metabolic stability compared to unsubstituted analogs .
Pharmacokinetic and Physicochemical Properties
- Solubility: Thiazolidinone derivatives (4g, 4i) have higher solubility than the target compound due to their polar 4-oxo-thiazolidinone group .
Biological Activity
Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a biphenyl backbone with a carboxylic acid group and an amide linkage to a benzoimidazole derivative. Its molecular formula is with a molecular weight of approximately 341.41 g/mol . The structure can be summarized as follows:
- Molecular Structure :
- Biphenyl core
- Carboxylic acid functional group
- Amide linkage
- Benzoimidazole and pyrazole moieties
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the biphenyl structure, introduction of the carboxylic acid and amide groups, and functionalization with the benzoimidazole and pyrazole derivatives. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and pyrazole moieties. For instance, derivatives of biphenyl carboxylic acids have shown significant inhibitory activity against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.03 | Apoptosis induction |
| Compound C | HepG2 | 0.39 | Autophagy promotion |
These findings suggest that biphenyl derivatives may act through multiple mechanisms, including apoptosis induction and kinase inhibition, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
Biphenyl derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicate that certain compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of biphenyl derivatives against various cancer cell lines, demonstrating that modifications to the benzimidazole or pyrazole groups significantly enhanced cytotoxicity. The most potent derivative exhibited an IC value of 0.01 µM against MCF7 cells, indicating strong anticancer activity .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds, finding that specific modifications led to a marked decrease in inflammation markers in vitro, suggesting therapeutic potential for conditions like rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example:
Prepare the pyrazole-benzoimidazole core by reacting 2-aminobenzimidazole derivatives with β-keto esters under acidic conditions.
Couple the core with biphenyl-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Reflux conditions (e.g., 3–5 hours in acetic acid) may enhance yield, as seen in analogous indole-carboxylic acid syntheses .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and -NMR (carbonyl signals at ~170 ppm).
- Elemental Analysis : Compare experimental C/H/N values with theoretical calculations (deviation <0.4% acceptable) .
Q. What analytical techniques are suitable for detecting process-related impurities?
- Methodology :
- HPLC-MS : Identify impurities such as unreacted intermediates or dimerization byproducts (e.g., tetrazole-containing analogs) using high-resolution mass spectrometry .
- FTIR : Detect residual solvents (e.g., acetic acid) via characteristic carbonyl stretches (~1700 cm) .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound?
- Methodology :
- Crystal Growth : Use slow evaporation in DMF/acetic acid mixtures to obtain single crystals.
- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve potential polymorphism.
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for flexible moieties (e.g., pyrazole rings) .
Q. What strategies resolve contradictions between computational binding predictions and experimental activity data?
- Methodology :
- Docking Revisions : Re-parameterize force fields to account for protonation states of the benzoimidazole nitrogen.
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) assays to measure binding kinetics, correlating with MD simulations .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Analog Synthesis : Introduce substituents at the biphenyl (e.g., electron-withdrawing groups) or pyrazole (e.g., methyl → trifluoromethyl) positions.
- Activity Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to rank analogs. Cross-validate with computational models (e.g., QSAR) .
Q. What approaches mitigate challenges in recrystallization due to solvent-dependent polymorphism?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
